(2-Bromo-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone
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Overview
Description
(2-Bromo-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone is a chemical compound that features a bromine atom, a trifluoromethyl group, and a piperazine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-bromo-6-(trifluoromethyl)benzoyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and piperazine derivatives.
Scientific Research Applications
(2-Bromo-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical Research: The compound serves as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2-Bromo-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various binding sites, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- (2-Bromo-6-(trifluoromethyl)phenyl)(morpholin-1-yl)methanone
- (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Bromo-6-(trifluoromethyl)phenyl)(piperazin-1-yl)methanone is unique due to the presence of both a trifluoromethyl group and a piperazine ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the piperazine ring provides a versatile scaffold for further functionalization. This combination of features makes the compound particularly valuable in drug design and material science.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O/c13-9-3-1-2-8(12(14,15)16)10(9)11(19)18-6-4-17-5-7-18/h1-3,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVGRZVFHJYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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